An inositol

Catalog No.
S1528010
CAS No.
488-58-4
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
An inositol

CAS Number

488-58-4

Product Name

An inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

Array

solubility

0.17 mg/ml

Synonyms

(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol, AZD-103, ELND005, quercinitol, scyllitol, scyllo-inositol

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

The exact mass of the compound Inositol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757076. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Supplementary Records. It belongs to the ontological category of hexol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

epi-Inositol (CAS 488-58-4) is a rare, non-natural stereoisomer of the ubiquitous secondary messenger myo-inositol. While myo-inositol is a bulk commodity used widely in cell culture and nutritional formulations, epi-inositol is procured primarily as a high-value, metabolically stable structural analog for advanced biochemical research and complex organic synthesis. Because it possesses a distinct axial/equatorial hydroxyl group arrangement, it exhibits fundamentally different enzymatic reactivity, making it an essential tool for decoupling inositol-dependent gene expression from lipid metabolism, and serving as a stereospecific precursor for non-natural inositol phosphates and conduritol derivatives[1].

Substituting myo-inositol for epi-inositol in biochemical assays fundamentally compromises experimental integrity due to divergent metabolic fates. myo-Inositol is rapidly consumed by phosphatidylinositol (PI) synthase and incorporated into the cellular PI cycle, directly altering downstream second messengers like PIP2 and IP3. In stark contrast, epi-inositol is entirely unrecognized as a substrate by mammalian PI synthase. If a buyer attempts to use myo-inositol to study PI-independent signaling or INO1 gene regulation, the resulting data will be confounded by massive lipid incorporation. Procurement of epi-inositol is strictly required when a metabolically inert, non-incorporating analog is needed to isolate specific receptor or genetic interactions without triggering the PI cascade [1].

Metabolic Stability: Complete Evasion of Phosphatidylinositol (PI) Synthase

The primary procurement driver for epi-inositol is its complete inability to be metabolized by PI synthase. While myo-inositol is the obligate endogenous substrate for this enzyme, driving the synthesis of cellular phosphoinositides, epi-inositol acts as a non-substrate. In comparative cellular assays, myo-inositol demonstrates 100% baseline incorporation into the PI cycle, whereas epi-inositol shows 0% incorporation. This absolute metabolic stability allows researchers to utilize epi-inositol as a structural control that will not inadvertently generate active second messengers like IP3 or DAG [1].

Evidence DimensionSubstrate utilization by mammalian PI synthase
Target Compound Data0% incorporation (non-substrate)
Comparator Or Baselinemyo-Inositol (100% baseline incorporation)
Quantified DifferenceAbsolute loss of substrate recognition
ConditionsIn vitro PI synthase assays and cellular PI cycle models

Essential for researchers needing a stable inositol analog that will not trigger or confound phosphoinositide-driven signaling cascades.

Targeted Inhibition of Mycobacterial PI Synthase

Beyond mammalian systems, epi-inositol demonstrates significant utility as an inhibitor in microbiological research. In studies of Mycobacterium smegmatis subcellular fractions, myo-inositol acts as the standard endogenous substrate for mycobacterial PI synthase with a Km of 25 µM. Conversely, epi-inositol functions as a potent competitive inhibitor of the mycobacterial enzyme. Notably, epi-inositol is a more potent inhibitor of the mycobacterial PI synthase than of mammalian analogs, providing a critical therapeutic window and making it a highly valuable lead compound or screening standard for anti-tuberculosis drug development [1].

Evidence DimensionInteraction with mycobacterial PI synthase
Target Compound DataPotent competitive inhibitor
Comparator Or Baselinemyo-Inositol (Endogenous substrate, Km = 25 µM)
Quantified DifferenceShifts from an endogenous metabolic driver to a selective enzyme inhibitor
ConditionsMycobacterium smegmatis subcellular fractions (P60) assay

Justifies the procurement of epi-inositol for high-throughput screening and structural studies targeting mycobacterial cell wall lipid biosynthesis.

PI-Independent Reversal of Lithium-Induced CMP-PA Accumulation

Despite its inability to enter the PI cycle, epi-inositol retains specific biological activities that differentiate it from entirely inert molecules. In Chinese hamster ovary (CHO) cells treated with lithium, cytidine monophosphate phosphatidate (CMP-PA) accumulates. While myo-inositol fully reverses this accumulation (100% baseline activity), epi-inositol is capable of achieving 30% to 40% of myo-inositol's reversal activity. This quantitative efficacy, achieved without any PI cycle incorporation, proves that epi-inositol operates via a distinct, PI-independent mechanism, making it an indispensable tool for mapping non-canonical inositol signaling pathways[1].

Evidence DimensionReversal of Li+-induced CMP-PA accumulation
Target Compound Data30–40% reversal efficacy
Comparator Or Baselinemyo-Inositol (100% baseline reversal efficacy)
Quantified DifferenceRetains ~30-40% of the biological activity without utilizing the primary metabolic pathway
ConditionsLithium-treated Chinese hamster ovary (CHO) cells

Provides a unique pharmacological profile for neurobiology labs studying lithium mechanisms and bipolar disorder models independently of lipid metabolism.

Stereospecific Precursor Efficiency for Non-Natural IP3 Analogs

In synthetic chemistry, the specific axial/equatorial hydroxyl configuration of epi-inositol makes it a highly prized starting material. When synthesizing non-natural, water-soluble inositol phosphates (such as epi-IP3 analogs designed to probe receptor specificities), starting from myo-inositol requires complex, multi-step oxidation and stereoselective reduction sequences (e.g., via epi-inosose intermediates). Procuring epi-inositol directly bypasses these low-yield epimerization steps, preserving mass and significantly reducing the synthetic route length for complex polyphosphorylated targets and conduritol derivatives [1].

Evidence DimensionSynthetic route efficiency for epi-configured derivatives
Target Compound DataDirect stereochemical match (0 epimerization steps required)
Comparator Or Baselinemyo-Inositol (Requires multi-step oxidation/reduction inversion)
Quantified DifferenceElimination of the primary stereochemical inversion bottleneck
ConditionsChemical synthesis of non-natural inositol hexakisphosphates and IP3 analogs

Directly lowers manufacturing costs and improves overall yields for contract research organizations (CROs) synthesizing custom chiral inositol phosphates.

Negative Control in Phosphoinositide Signaling Assays

Because it completely evades mammalian PI synthase, epi-inositol is the gold standard negative control when validating the specificity of myo-inositol-dependent lipid signaling cascades and IP3 receptor activation [1].

Lead Compound for Anti-Mycobacterial Drug Discovery

Its proven efficacy as a potent, selective inhibitor of mycobacterial PI synthase makes it a critical procurement item for laboratories developing novel therapeutics targeting the cell wall biosynthesis of Mycobacterium tuberculosis[2].

Precursor for Custom Chiral Inositol Phosphates

Synthetic chemistry CROs procure epi-inositol to bypass complex epimerization steps, using it as a direct stereospecific scaffold for the efficient synthesis of non-natural IP3 analogs and conduritol C derivatives [3].

Probing INO1 Gene Expression Mechanisms

Used in yeast and mammalian genetic models to selectively suppress INO1 expression (inositol-1-P synthase) without the confounding variable of the compound being incorporated into cellular membrane lipids [4].

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Boiling Point

291.33 ºC

Heavy Atom Count

12

LogP

-2.08

Melting Point

224.5 ºC
237.25 °C

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Pharmacology

Inositol can stimulate glucose uptake in skeletal muscle cells which allows the decrease in blood sugar levels. This effect is later seen as a reduction in urine glucose concentration and indicates a decrease in high blood sugar levels.[A32776] In PCOS, the administration of inositol has produced the remission of symptoms as well as a reduction in male hormone secretion[A32777], a regulation of the cholesterol level,[A32768] and a more efficient fat breakdown which allow to a significant reduction on body mass and appetite.[A32779] In the cases of infertility, inositol has been proven to increase sperm count and motility,[A32794] as well as increase the overall quality of oocytes and embryos.[A32795] In the brain, inositol has been shown to produce an increase in serotonin receptor sensitivity. This activity produces an increase in GABA release.[A32781] Some of the effects observed in the brain produced a relief in symptoms of anxiety and obsessive-compulsive disorders.[A32783] In high doses, it has been shown to even reduce panic attacks.[A32784] In cancer research, inositol has gained interest as it can act as an antioxidant, anti-inflammatory and it seems to enhance immune properties.[A32771]
Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA07 - Inositol

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Pictograms

Irritant

Irritant

Other CAS

488-54-0
488-55-1
488-58-4
488-59-5
551-72-4
576-63-6
643-10-7
643-12-9
6917-35-7
38876-99-2
87-89-8

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

1D-chiro-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Humectant

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Last modified: 08-15-2023
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Werner EF, Froehlich RJ: The Potential Role for Myoinositol in the Prevention of Gestational Diabetes Mellitus. Am J Perinatol. 2016 Nov;33(13):1236-1241. doi: 10.1055/s-0036-1584273. Epub 2016 May 23. [PMID:27213831]
Sam S: Obesity and Polycystic Ovary Syndrome. Obes Manag. 2007 Apr;3(2):69-73. doi: 10.1089/obe.2007.0019. [PMID:20436797]
Gerli S, Papaleo E, Ferrari A, Di Renzo GC: Randomized, double blind placebo-controlled trial: effects of myo-inositol on ovarian function and metabolic factors in women with PCOS. Eur Rev Med Pharmacol Sci. 2007 Sep-Oct;11(5):347-54. [PMID:18074942]
Andersen DB, Holub BJ: The relative response of hepatic lipids in the rat to graded levels of dietary myo-inositol and other lipotropes. J Nutr. 1980 Mar;110(3):496-504. doi: 10.1093/jn/110.3.496. [PMID:7359221]
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Zacche MM, Caputo L, Filippis S, Zacche G, Dindelli M, Ferrari A: Efficacy of myo-inositol in the treatment of cutaneous disorders in young women with polycystic ovary syndrome. Gynecol Endocrinol. 2009 Aug;25(8):508-13. doi: 10.1080/09513590903015544. [PMID:19551544]
Gerli S, Mignosa M, Di Renzo GC: Effects of inositol on ovarian function and metabolic factors in women with PCOS: a randomized double blind placebo-controlled trial. Eur Rev Med Pharmacol Sci. 2003 Nov-Dec;7(6):151-9. [PMID:15206484]
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Palatnik A, Frolov K, Fux M, Benjamin J: Double-blind, controlled, crossover trial of inositol versus fluvoxamine for the treatment of panic disorder. J Clin Psychopharmacol. 2001 Jun;21(3):335-9. [PMID:11386498]
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Condorelli RA, La Vignera S, Bellanca S, Vicari E, Calogero AE: Myoinositol: does it improve sperm mitochondrial function and sperm motility? Urology. 2012 Jun;79(6):1290-5. doi: 10.1016/j.urology.2012.03.005. [PMID:22656408]
Unfer V, Carlomagno G, Papaleo E, Vailati S, Candiani M, Baillargeon JP: Hyperinsulinemia Alters Myoinositol to d-chiroinositol Ratio in the Follicular Fluid of Patients With PCOS. Reprod Sci. 2014 Jul;21(7):854-858. doi: 10.1177/1933719113518985. Epub 2014 Feb 4. [PMID:24501149]
Regidor PA, Schindler AE: Myoinositol as a Safe and Alternative Approach in the Treatment of Infertile PCOS Women: A German Observational Study. Int J Endocrinol. 2016;2016:9537632. doi: 10.1155/2016/9537632. Epub 2016 Aug 23. [PMID:27642297]
Vucenik I, Shamsuddin AM: Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. J Nutr. 2003 Nov;133(11 Suppl 1):3778S-3784S. [PMID:14608114]
Phelps DL, Ward RM, Williams RL, Nolen TL, Watterberg KL, Oh W, Goedecke M, Ehrenkranz RA, Fennell T, Poindexter BB, Cotten CM, Hallman M, Frantz ID 3rd, Faix RG, Zaterka-Baxter KM, Das A, Ball MB, Lacy CB, Walsh MC, Carlo WA, Sanchez PJ, Bell EF, Shankaran S, Carlton DP, Chess PR, Higgins RD: Safety and pharmacokinetics of multiple dose myo-inositol in preterm infants. Pediatr Res. 2016 Aug;80(2):209-17. doi: 10.1038/pr.2016.97. Epub 2016 Apr 13. [PMID:27074126]
Grases F, Simonet BM, Vucenik I, Prieto RM, Costa-Bauza A, March JG, Shamsuddin AM: Absorption and excretion of orally administered inositol hexaphosphate (IP(6) or phytate) in humans. Biofactors. 2001;15(1):53-61. [PMID:11673644]
Coady MJ, Wallendorff B, Gagnon DG, Lapointe JY: Identification of a novel Na+/myo-inositol cotransporter. J Biol Chem. 2002 Sep 20;277(38):35219-24. doi: 10.1074/jbc.M204321200. Epub 2002 Jul 19. [PMID:12133831]
Carlomagno G, De Grazia S, Unfer V, Manna F: Myo-inositol in a new pharmaceutical form: a step forward to a broader clinical use. Expert Opin Drug Deliv. 2012 Mar;9(3):267-71. doi: 10.1517/17425247.2012.662953. [PMID:22339497]
Yamashita Y, Yamaoka M, Hasunuma T, Ashida H, Yoshida K: Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells. J Agric Food Chem. 2013 May 22;61(20):4850-4. doi: 10.1021/jf305322t. Epub 2013 May 13. [PMID:23641877]
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Kapalka G. (2010). Practical resources for the Mental Health Professional. Academic Press.
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